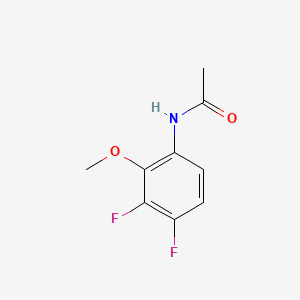

N-(3,4-Difluoro-2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-Difluoro-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It belongs to the class of aromatic amides and features a central amide group (C=O-NH) linked to a 3,4-difluoro-2-methoxyphenyl ring at the nitrogen atom. This compound is primarily used for research and development purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : N-(3,4-Difluoro-2-methoxyphenyl)acetamide can be synthesized by reacting 3,4-difluoro-2-methoxyaniline with acetic acid in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: : While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The presence of fluorine atoms on the phenyl ring can make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used under mild heating conditions.

Major Products

Hydrolysis: 3,4-Difluoro-2-methoxyaniline and acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates.

Materials Science: The compound’s unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials.

Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Wirkmechanismus

its structure suggests potential interactions with biological targets through hydrogen bonding and electronic effects due to the presence of fluorine atoms. The methoxy group can also participate in hydrogen bonding, influencing the compound’s solubility and interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

- N-(3,4-Difluoro-2-methoxyphenyl)acetamide vs. N-(4,5-Difluoro-2-methoxyphenyl)acetamide : Both compounds have similar structures, but the position of the fluorine atoms differs, which can influence their electronic properties and reactivity.

- This compound vs. 6-Acetamido-2,3-difluoroanisole : The primary difference lies in the substitution pattern on the phenyl ring, which can affect the compound’s chemical behavior and potential applications.

This compound stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity compared to its analogs.

Biologische Aktivität

N-(3,4-Difluoro-2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. The presence of fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The fluorine atoms contribute to increased lipophilicity and metabolic stability, while the methoxy group can influence solubility and bioavailability. These structural features allow the compound to modulate the activity of specific biological targets, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

- Enzyme Inhibition : It is believed to act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing therapies targeting metabolic disorders.

Case Studies

-

Antitumor Efficacy : In a study involving human cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results indicated a significant reduction in viability at concentrations above 10 µM, suggesting a dose-dependent response.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Inflammatory Response : A study examining the compound's effects on LPS-induced inflammation in macrophages showed that treatment with this compound decreased the levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure can enhance its biological activity. Key findings include:

- Fluorine Substitution : The introduction of fluorine atoms at specific positions on the aromatic ring significantly increases the compound's potency against cancer cell lines.

- Methoxy Group Influence : The presence of the methoxy group enhances solubility and may improve bioavailability, leading to better therapeutic outcomes.

Eigenschaften

IUPAC Name |

N-(3,4-difluoro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-5(13)12-7-4-3-6(10)8(11)9(7)14-2/h3-4H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLCHARFRZFTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674627 |

Source

|

| Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-93-9 |

Source

|

| Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.